2-(Isoquinolin-3-yl)benzonitrile
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Overview
Description
2-(Isoquinolin-3-yl)benzonitrile is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline is a heterocyclic aromatic organic compound, which is structurally related to quinoline The compound this compound is characterized by the presence of an isoquinoline ring fused to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isoquinolin-3-yl)benzonitrile can be achieved through various methods. One common approach involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . Another method includes the sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and palladium catalysts are common in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-(Isoquinolin-3-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the isoquinoline ring.
Reduction: Reduced forms of the benzonitrile moiety.
Substitution: Substituted isoquinoline derivatives with various functional groups.
Scientific Research Applications
2-(Isoquinolin-3-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the development of functional materials and dyes.
Mechanism of Action
The mechanism of action of 2-(Isoquinolin-3-yl)benzonitrile involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in DNA replication or repair, thereby exerting its anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Isoquinoline: A parent compound with a similar structure but lacking the benzonitrile moiety.
Quinoline: Another related compound with a nitrogen atom in the ring structure.
Benzonitrile: A simpler compound with a nitrile group attached to a benzene ring.
Uniqueness: 2-(Isoquinolin-3-yl)benzonitrile is unique due to the combination of the isoquinoline and benzonitrile moieties, which imparts distinct chemical and biological properties.
Properties
CAS No. |
63883-97-6 |
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Molecular Formula |
C16H10N2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
2-isoquinolin-3-ylbenzonitrile |
InChI |
InChI=1S/C16H10N2/c17-10-13-6-3-4-8-15(13)16-9-12-5-1-2-7-14(12)11-18-16/h1-9,11H |
InChI Key |
TVVYSJAEYUKDNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)C3=CC=CC=C3C#N |
Origin of Product |
United States |
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